molecular formula C33H36N4O3 B1674111 (2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine CAS No. 217480-27-8

(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine

Cat. No. B1674111
M. Wt: 536.7 g/mol
InChI Key: NFVRGDRCCNEGBS-LGGPFLRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-817,818 is a potent and selective somatostatin sst5 receptor agonist. L-817,818 has Ki values are 0.4, 3.3, 52, 64 and 82 nM for cloned human sst5, sst1, sst2, sst3 and sst4 receptors respectively. L-817,818 inhibits growth hormone release from rat pituitary cells (EC50 = 3.1 nM) and insulin release from mouse pancreatic islets (EC50 = 0.3 nM) in vitro.

Scientific Research Applications

Naphthalene Derivatives as Protecting Groups

  • Versatile Amino Protecting Group : The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group has been reported, demonstrating highly efficient and chemo-selective cleavage of protected tertiary amines. This finding suggests the potential for naphthalene derivatives to be used in protecting groups for amino acids or peptides in synthetic chemistry, enhancing the efficiency of chemical syntheses (G. Godin, P. Compain, O. Martin, 2003).

Amino Acid Derivatives in Material Science

  • Biodegradable Poly(Ester Amide)s : A study on the synthesis and characterization of biodegradable poly(ester amide)s (PEAs) with pendant amine functional groups highlights the biomedical application of amino acid-based polymers. These PEAs were designed for potential use in drug delivery systems and tissue engineering, showcasing the utility of amino acid derivatives in creating functional materials for medical applications (Mingxiao Deng, J. Wu, C. Reinhart-King, C. Chu, 2009).

Naphthalene Units in Polymer Synthesis

  • Ortho-Linked Aromatic Poly(Ester-Amide)s : Research into the synthesis and properties of ortho-linked aromatic poly(ester-amide)s and poly(ester-imide)s bearing 2,3-bis(benzoyloxy)naphthalene units has explored the development of novel materials with enhanced thermal stability and solubility in organic solvents. These polymers demonstrate potential applications in advanced material science, including high-performance plastics and coatings (Wenjeng Guo, Wen-Tsuen Leu, S. Hsiao, 2007).

Amino Acid Derivatives for Chemical Labeling

  • Functionalised Probes for Amino Acids : The development of short and long-wavelength functionalised probes for the labeling of α-amino acids showcases the application of amino acid derivatives in bioanalytical chemistry. These probes facilitate the detection and study of amino acids in various biological and chemical systems, indicating the role of such derivatives in enhancing analytical methods (V. Frade, Síria A. Barros, J. Moura, P. J. Coutinho, M. Gonçalves, 2007).

properties

IUPAC Name

[(2S)-2-aminopropyl] (2R)-6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O3/c1-21(35)20-40-33(39)29(12-6-7-17-34)36-30(38)19-28-27-16-15-23-9-4-5-11-26(23)32(27)37-31(28)25-14-13-22-8-2-3-10-24(22)18-25/h2-5,8-11,13-16,18,21,29,37H,6-7,12,17,19-20,34-35H2,1H3,(H,36,38)/t21-,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVRGDRCCNEGBS-KCWXNJEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C(CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(=O)[C@@H](CCCCN)NC(=O)CC1=C(NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Reactant of Route 2
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Reactant of Route 3
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Reactant of Route 4
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Reactant of Route 5
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine
Reactant of Route 6
(2S)-2-Aminopropyl ester N2-[[2-(2-naphthalenyl)-1H-benz[G]indol-3-YL]acetyl]-D-lysine

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